InChI=1S/C8H12O2/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H,9,10)
. This indicates that the molecule consists of a bicyclic heptane structure with a carboxylic acid functional group .
The bicyclo[2.2.1]heptane-1-carboxylic acid molecule adopts a rigid, strained conformation due to the presence of the norbornane skeleton. [, ] The carboxylic acid group occupies an exo position, minimizing steric interactions with the bicyclic framework.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: